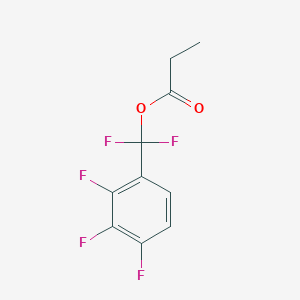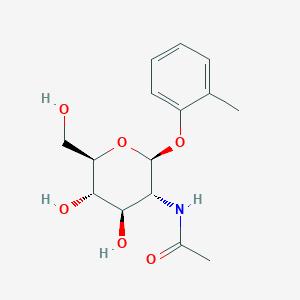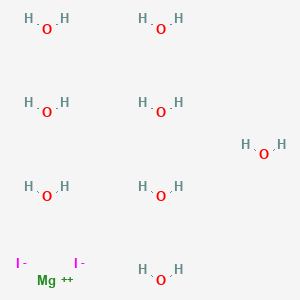
Azanide;palladium(2+);nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azanide;palladium(2+);nitrate is a coordination compound that consists of azanide (NH₂⁻), palladium in the +2 oxidation state, and nitrate (NO₃⁻)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azanide;palladium(2+);nitrate can be synthesized through several methods. One common approach involves the reaction of palladium(II) nitrate with an azanide source under controlled conditions. For example, palladium(II) nitrate can be prepared by dissolving palladium oxide hydrate in dilute nitric acid, followed by crystallization . The reaction typically occurs in an aqueous medium, and the resulting compound can be isolated through crystallization or precipitation techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Azanide;palladium(2+);nitrate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where palladium(2+) is reduced to palladium(0).
Reduction: It can also undergo reduction reactions, where palladium(2+) is further reduced to palladium(0).
Substitution: The nitrate ligands can be substituted with other ligands, such as phosphines or amines, to form new coordination complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like oxygen or nitric acid. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield palladium metal, while substitution reactions can produce a variety of palladium coordination complexes.
Applications De Recherche Scientifique
Azanide;palladium(2+);nitrate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of azanide;palladium(2+);nitrate involves the coordination of palladium(2+) with ligands, which facilitates various catalytic processes. The palladium center can undergo oxidative addition, transmetallation, and reductive elimination steps, which are crucial for its catalytic activity . These processes involve the formation and breaking of chemical bonds, leading to the desired transformation of substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Palladium(II) acetate: Another palladium(2+) compound used in catalysis, particularly in the formation of carbon-carbon bonds.
Palladium(II) chloride: A common precursor for various palladium complexes and catalysts.
Palladium(II) nitrate: Similar to azanide;palladium(2+);nitrate but without the azanide ligand.
Uniqueness
This compound is unique due to the presence of the azanide ligand, which can influence the reactivity and stability of the compound. This uniqueness makes it a valuable compound for specific catalytic applications and research studies.
Propriétés
Formule moléculaire |
H8N5O3Pd-3 |
|---|---|
Poids moléculaire |
232.52 g/mol |
Nom IUPAC |
azanide;palladium(2+);nitrate |
InChI |
InChI=1S/NO3.4H2N.Pd/c2-1(3)4;;;;;/h;4*1H2;/q5*-1;+2 |
Clé InChI |
FAESFZLOYBCTIU-UHFFFAOYSA-N |
SMILES canonique |
[NH2-].[NH2-].[NH2-].[NH2-].[N+](=O)([O-])[O-].[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


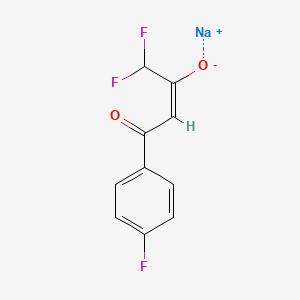

![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12349007.png)
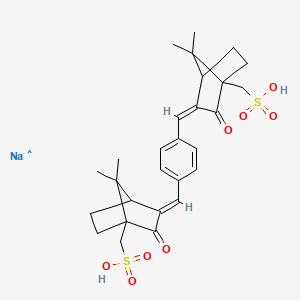
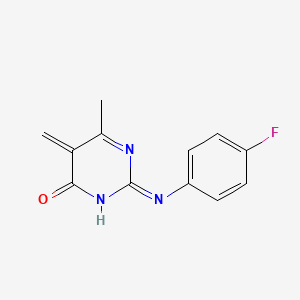
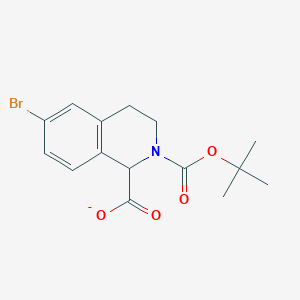
![[(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12349022.png)
![4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B12349027.png)

![ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B12349037.png)

